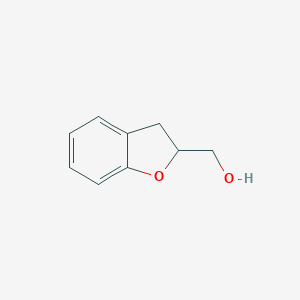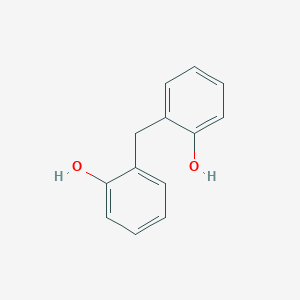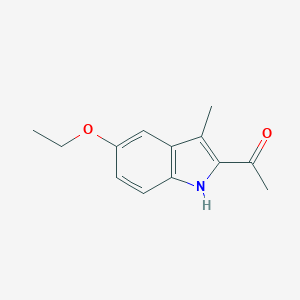
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone, also known as EMIE, is a synthetic compound that belongs to the indole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone is not well understood. However, it has been proposed that 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer cell proliferation.
Effets Biochimiques Et Physiologiques
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has been shown to exhibit significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has several advantages as a potential drug candidate. It exhibits significant anticancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has some limitations as well. It is a synthetic compound, and its synthesis method is complex and time-consuming. Moreover, its mechanism of action is not well understood, which makes it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone. Firstly, more studies are needed to elucidate the exact mechanism of action of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone. Secondly, further research is required to optimize the synthesis method of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone and develop more efficient and cost-effective methods. Thirdly, more preclinical studies are needed to evaluate the efficacy and safety of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone in animal models. Finally, clinical trials are needed to evaluate the therapeutic potential of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone in humans.
Conclusion:
In conclusion, 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It exhibits significant anticancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, further research is needed to elucidate its mechanism of action, optimize its synthesis method, and evaluate its therapeutic potential in animal models and humans.
Méthodes De Synthèse
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone can be synthesized using a multistep process starting from 5-nitroindole. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the amino group using a suitable protecting group. The protected amino group is then subjected to a Friedel-Crafts acylation reaction using ethyl acetoacetate to obtain the desired product, 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone.
Applications De Recherche Scientifique
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
140139-83-9 |
|---|---|
Nom du produit |
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone |
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
1-(5-ethoxy-3-methyl-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C13H15NO2/c1-4-16-10-5-6-12-11(7-10)8(2)13(14-12)9(3)15/h5-7,14H,4H2,1-3H3 |
Clé InChI |
YXOFLPYCYDHCCT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)C |
SMILES canonique |
CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)C |
Synonymes |
Ethanone, 1-(5-ethoxy-3-methyl-1H-indol-2-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



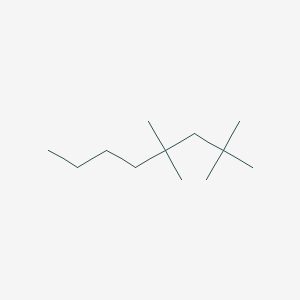
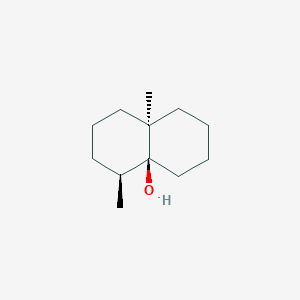
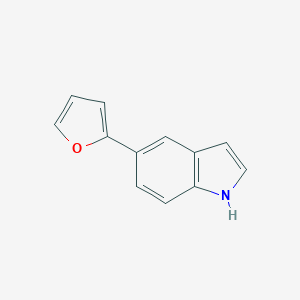
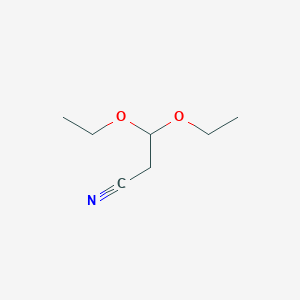
![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B144308.png)
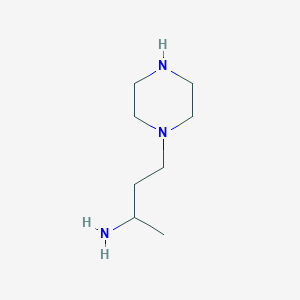
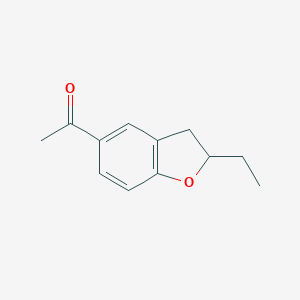

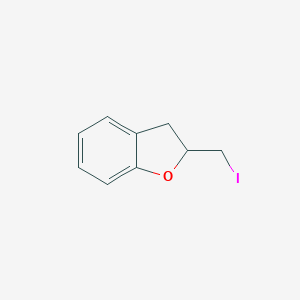
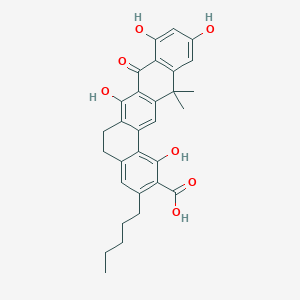
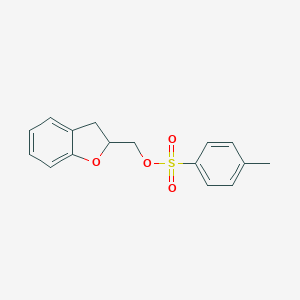
![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)
